N-[(2S)-1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl]prop-2-ynamide

Protein Tyrosine Phosphatase Click Chemistry Enzyme Selectivity

N-[(2S)-1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl]prop-2-ynamide (CAS 919363-76-1) is an enantiomerically pure (S)-tryptophanol-derived terminal alkyne belonging to the ynamide class. With molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g·mol⁻¹, it incorporates a chiral secondary alcohol, an indole NH hydrogen-bond donor, and a propiolamide alkyne handle suited for Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC).

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 919363-76-1
Cat. No. B12621929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2S)-1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl]prop-2-ynamide
CAS919363-76-1
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC#CC(=O)NC(CC1=CNC2=CC=CC=C21)CO
InChIInChI=1S/C14H14N2O2/c1-2-14(18)16-11(9-17)7-10-8-15-13-6-4-3-5-12(10)13/h1,3-6,8,11,15,17H,7,9H2,(H,16,18)/t11-/m0/s1
InChIKeyCZLUDENIFVVMDG-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2S)-1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl]prop-2-ynamide (CAS 919363-76-1) – Chiral Click-Chemistry Building Block for PTP Inhibitor Libraries


N-[(2S)-1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl]prop-2-ynamide (CAS 919363-76-1) is an enantiomerically pure (S)-tryptophanol-derived terminal alkyne belonging to the ynamide class [1]. With molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g·mol⁻¹, it incorporates a chiral secondary alcohol, an indole NH hydrogen-bond donor, and a propiolamide alkyne handle suited for Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) [1]. The compound was explicitly designed and validated as a key monoalkyne building block (designated A56) in a two-stage click-chemistry-based library generating protein tyrosine phosphatase (PTP) inhibitors, and was ultimately selected as the lead scaffold for second-generation library expansion due to its unique selectivity profile and synthetic tractability [1].

Why Generic Alkyne Substitution Fails for N-[(2S)-1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl]prop-2-ynamide – Enantiomeric Purity and Indole Hydrogen-Bond Donor Capacity


Generic substitution of N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]prop-2-ynamide with achiral, racemic, or indole-absent alkyne building blocks is not functionally equivalent. The (S)-enantiomeric configuration—derived from L-tryptophanol—is stereochemically defined and non-interchangeable with racemic mixtures such as A55 (derived from racemic 3-(1-naphthyl)alanine), which lacks both optical purity and the indole NH hydrogen-bond donor [1]. Direct comparison of click products revealed that the indole NH group in A56-derived inhibitors contributes meaningfully to target binding: compound A55-derived triazoles showed no inhibition of either Yersinia PTP or PTP1B, whereas the A56-derived compound 17 retained significant activity and was advanced as the lead scaffold for second-generation library synthesis [1]. Substituting A56 with a non-chiral commercial alkyne (e.g., A46 biphenyl acetylene) alters the PTP selectivity profile—compound 13 (A46-derived) exhibited only ~1.9-fold selectivity for Yersinia PTP over PTP1B, compared with ~8.6-fold selectivity for compound 17 (A56-derived) [1]. These differences have direct consequences for library quality, hit identification, and downstream structure–activity relationship (SAR) reliability [1].

N-[(2S)-1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl]prop-2-ynamide – Quantitative Differentiation Evidence Against Closest Analogs


PTP Inhibition Selectivity: Yersinia PTP vs. PTP1B – A56-Derived Compound 17 vs. A46-Derived Compound 13

The click product derived from A56 (compound 17) exhibits an 8.6-fold selectivity for Yersinia PTP over PTP1B, a profile that is quantitatively distinct from the A46-derived comparator compound 13, which shows only 1.9-fold selectivity [1]. This differential selectivity was instrumental in selecting A56 as the lead scaffold for the second-generation library, while the more potent but non-selective A46 was not advanced [1].

Protein Tyrosine Phosphatase Click Chemistry Enzyme Selectivity

Enantiomeric Purity: (S)-A56 vs. Racemic A55 – Impact on Target Binding

Alkyne A56 is derived from enantiomerically pure L-tryptophanol (≥98% ee), whereas its closest structural analog A55 is derived from racemic 3-(1-naphthyl)alanine and contains a naphthyl group instead of indole [1]. The A55-derived click product showed no detectable inhibition of either Yersinia PTP or PTP1B, while the A56-derived product (compound 17) inhibited Yersinia PTP with an IC₅₀ of 58 μM [1]. The authors attributed this difference to the indole N–H hydrogen bond donor present in A56 but absent in A55 [1].

Chiral Building Block Stereochemistry PTP Inhibitor

Synthetic Tractability as a Lead Scaffold: A56 Enables Second-Generation Bidentate Inhibitor Synthesis

Among four active first-generation alkynes (A16, A46, A50, A56), only A56 was successfully converted into an azide-bearing building block (compound 26) suitable for second-generation library synthesis [1]. Attempts to functionalize A46-derived compound 13 into a soluble azide intermediate failed due to insolubility of compound 22 [1]. This synthetic divergence meant that A56 was the sole scaffold enabling the production of bidentate α-ketoacid inhibitors such as compound 34, which achieved an IC₅₀ of 550 nM against Yersinia PTP—a 105-fold improvement in potency over the first-generation A56-derived compound 17 [1].

Library Synthesis Lead Optimization Bidentate Inhibitor

Physicochemical Property Differentiation: Predicted LogP, Hydrogen-Bond Donor Count, and Topological PSA

A56 possesses physicochemical features that distinguish it from common commercial alkyne building blocks: three hydrogen-bond donors (indole NH, secondary alcohol OH, and amide NH), a predicted LogP of 1.7, and a topological polar surface area of 65.1 Ų [2]. By contrast, the comparator A46 (biphenyl acetylene) lacks any hydrogen-bond donor and has a higher predicted LogP (~3.0), making it more lipophilic and less water-soluble [1]. These properties influence both solubility in aqueous assay media and the pharmacokinetic profile of derived triazole products [1].

Drug-Likeness Physicochemical Properties Medicinal Chemistry

Isolated Yield and Characterization: A56 Prepared in Higher Yield than Racemic Analog A55

Compound A56 was synthesized by DCC-mediated coupling of L-tryptophanol with propiolic acid in 58% isolated yield following flash chromatography, and was fully characterized by ¹H NMR, ¹³C NMR, and HRMS [1]. Under identical reaction conditions, the racemic analog A55 (naphthylalaninol-derived) was obtained in only 44% yield [1]. The higher yield of A56 reflects the superior reactivity of the primary alcohol in L-tryptophanol versus the sterically hindered alcohol in the naphthylalaninol substrate [1].

Synthetic Chemistry Process Chemistry Building Block Quality

Best Research and Industrial Application Scenarios for N-[(2S)-1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl]prop-2-ynamide (CAS 919363-76-1)


PTP Inhibitor Library Synthesis Requiring Yersinia PTP-Selective Chemical Probes

For research groups constructing CuAAC-based PTP inhibitor libraries where selectivity between bacterial (Yersinia) and human (PTP1B) phosphatases is a key screening criterion, A56 is the only alkyne among the 56 tested that yields a click product with ≥8-fold selectivity for Yersinia PTP over PTP1B (compound 17, IC₅₀ 58 μM vs. 500 μM) [1]. This selectivity window enables identification of bacterial PTP-specific hits without interference from host phosphatase inhibition, a critical requirement for anti-infective probe discovery [1].

Second-Generation Click Library Expansion Using Azide-Functionalized Tryptophanol Scaffolds

A56 is the sole monoalkyne scaffold validated for conversion to an azide-bearing intermediate (compound 26) that enables a second round of CuAAC diversification [1]. Medicinal chemistry teams pursuing iterative library expansion to generate bidentate inhibitors with sub-micromolar potency (e.g., compound 34, IC₅₀ 550 nM against Yersinia PTP) should prioritize A56 over alternatives such as A46, which failed at the azide-functionalization step due to insolubility [1].

Chiral Building Block Procurement for Enantioselective Inhibitor Design

Researchers requiring enantiomerically defined (S)-configuration alkyne building blocks for target-based drug discovery should select A56 (derived from L-tryptophanol) over racemic or achiral alternatives [1]. The indole NH group provides an additional hydrogen-bond donor that was experimentally demonstrated to contribute to target binding—a feature absent in racemic analog A55, whose click product was completely inactive against both Yersinia PTP and PTP1B [1].

Aqueous-Compatibility Screening of PTP-Focused Fragment Libraries

With a predicted LogP of 1.7, three hydrogen-bond donors, and a topological PSA of 65.1 Ų, A56-derived triazole products are expected to have superior aqueous solubility compared to products from more lipophilic alkynes such as A46 (LogP ~3.0, zero HBD) [1][2]. This physicochemical profile makes A56 the preferred alkyne input for fragment-based or high-concentration biochemical screening campaigns where compound precipitation and non-specific binding must be minimized [1].

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